3-Methylimidazo[1,5-a]pyridin-1-amine
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Overview
Description
3-Methylimidazo[1,5-a]pyridin-1-amine is a heterocyclic aromatic amine that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,5-a]pyridin-1-amine typically involves cyclization reactions. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as microwave-assisted one-pot reactions, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the nitrogen or carbon atoms in the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-1-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom in the ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a different ring structure and potential biological activities.
Uniqueness: 3-Methylimidazo[1,5-a]pyridin-1-amine is unique due to its specific ring structure and the position of the methyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDEPQXSIWGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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